4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile
Overview
Description
4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system, a piperazine moiety, and a benzonitrile group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile typically involves multiple steps
Preparation of Chromen Derivative: The chromen derivative can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 7-methyl-2-oxo-2H-chromen-4-carbaldehyde.
Introduction of Piperazine Moiety: The chromen derivative is then reacted with piperazine in the presence of a suitable catalyst, such as triethylamine, to form the intermediate 4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine.
Attachment of Benzonitrile Group: The final step involves the reaction of the intermediate with 4-chloromethylbenzonitrile in the presence of a base, such as potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the chromen moiety.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chromen and piperazine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine: Lacks the benzonitrile group, which may affect its biological activity.
4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzamide: Contains a benzamide group instead of a benzonitrile group, which may alter its reactivity and applications.
Uniqueness
The presence of the benzonitrile group in 4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile imparts unique chemical and biological properties, making it distinct from other similar compounds. This group can participate in additional chemical reactions and may enhance the compound’s ability to interact with specific molecular targets.
Properties
IUPAC Name |
4-[[4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazin-1-yl]methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-17-2-7-21-20(13-23(27)28-22(21)12-17)16-26-10-8-25(9-11-26)15-19-5-3-18(14-24)4-6-19/h2-7,12-13H,8-11,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRBPNFJZHCCBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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